2,2'-Diisopropylbiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
36919-88-7 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(2-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)15-9-5-7-11-17(15)18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
MZVCUTVPCIOAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2,2 Diisopropylbiphenyl
Direct Alkylation and Isopropylation Approaches to Biphenyl (B1667301) Derivatives
Direct alkylation involves introducing isopropyl groups onto the biphenyl aromatic framework. While seemingly straightforward, this path is complicated by the formation of multiple isomers and varying degrees of alkylation.
The Friedel-Crafts reaction, developed in 1877, represents a fundamental method for alkylating aromatic rings. wikipedia.org In the context of synthesizing diisopropylbiphenyl, this typically involves reacting biphenyl with an isopropylating agent, such as propene or an isopropyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnih.gov
However, this approach suffers from significant drawbacks when targeting a specific isomer like 2,2'-diisopropylbiphenyl. The reaction is notoriously difficult to control, leading to several issues:
Polyalkylation: The introduction of the first isopropyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting biphenyl. This often results in a complex mixture of mono-, di-, tri-, and even higher alkylated products.
Isomer Formation: The directing effects of the phenyl group and the first isopropyl substituent, combined with thermodynamic and kinetic factors, lead to a mixture of isomers. The formation of the 2,2'-isomer is sterically hindered and generally not favored. The reaction tends to yield thermodynamically more stable isomers, such as 4,4'-diisopropylbiphenyl (B92181) and 3,4'-diisopropylbiphenyl.
Rearrangement: Under the harsh acidic conditions of the Friedel-Crafts reaction, rearrangement of the alkyl groups can occur, further complicating the product mixture.
Due to this lack of selectivity, isolating pure this compound from the resulting isomeric mixture via classical Friedel-Crafts alkylation is an impractical and low-yielding endeavor.
To overcome the limitations of traditional Lewis acid catalysts, research has shifted towards solid acid catalysts, particularly zeolites. worldscientific.com These materials offer the potential for "shape-selective catalysis," where the pore structure of the catalyst influences the reaction by controlling which reactants can enter and which products can form and exit. worldscientific.comkoreascience.kr
In the isopropylation of biphenyl, various large-pore zeolites such as H-mordenite (MOR), Y-zeolites, and mesoporous materials like MCM-41 have been extensively studied. koreascience.krniscpr.res.inresearchgate.net The primary goal of most industrial research has been to maximize the yield of 4,4'-diisopropylbiphenyl (4,4'-DIPB), a valuable polymer intermediate. worldscientific.comresearchgate.net The straight, one-dimensional channels of zeolites like H-mordenite are particularly effective at selectively producing the linear 4,4'-isomer, which fits neatly within the pores, while suppressing the formation of bulkier isomers. koreascience.krkoreascience.kr
Research findings consistently show a high selectivity for 4,4'-DIPB, with other isomers, including the 2,x'-DIPB variants, being minor products. The reaction temperature, pressure, and catalyst acidity can be tuned to optimize conversion and selectivity, but the inherent steric bulk of the 2,2'-isomer makes its formation unfavorable within the constrained environment of zeolite channels. semanticscholar.orgsyxbsyjg.com The catalysis over Y-zeolites, which have larger pores, can be kinetically controlled at lower temperatures to yield more bulky 2,x'-DIPB isomers, but this process is still not selective for the 2,2'-form. koreascience.kr
| Catalyst | Temperature (°C) | Biphenyl Conversion (wt%) | Total DIPB Selectivity (wt%) | Selectivity for 4,4'-DIPB (% of total DIPB) | Reference |
|---|---|---|---|---|---|
| HMCM-41 | 250 | 77.2 | 53.3 | Major Product | niscpr.res.in |
| H-[Al]-SSZ-24 | 250 | ~60 | ~55 | ~75 | semanticscholar.org |
| H-mordenite (MOR) | 250 | ~60 | ~60 | >90 | koreascience.kr |
| HY (Zeolite Y) | 250 | Not Specified | Not Specified | Low (forms mixture of 2,x'-, 3,4'-, and 3,3'-DIPB) | koreascience.kr |
| Dealuminated H-MCM-68 | 300 | 81.2 | Not Specified | 70.5 | syxbsyjg.com |
Friedel-Crafts Alkylation Considerations
Cross-Coupling Reactions for Biphenyl Synthesis
Given the significant challenges in controlling regioselectivity during direct alkylation, modern synthetic chemistry favors the construction of the this compound scaffold via transition metal-catalyzed cross-coupling reactions. These methods build the central carbon-carbon single bond of the biphenyl system by coupling two appropriately substituted benzene (B151609) rings, offering precise control over the substitution pattern.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl compounds. gre.ac.uklibretexts.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of this compound, two primary Suzuki pathways are conceivable:
Homocoupling: The coupling of 1-halo-2-isopropylbenzene with an organoboron reagent derived from the same molecule.
Cross-coupling: The reaction between 2-isopropylphenylboronic acid (or its ester derivative) and 1-halo-2-isopropylbenzene (where the halide is typically I, Br, or a triflate group).
The key challenge in this synthesis is the steric hindrance imposed by the ortho-isopropyl groups on both coupling partners. This steric bulk can significantly slow down or completely inhibit the crucial steps of the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the biaryl product. To overcome this, specialized ligands are often required. Bulky, electron-rich phosphine (B1218219) ligands (e.g., those of the Buchwald or Fu type) have been developed to promote the coupling of sterically demanding substrates by stabilizing the active palladium species and facilitating the difficult reductive elimination step. researchgate.net
The Stille reaction is another cornerstone of palladium-catalyzed C-C bond formation, coupling an organotin compound (organostannane) with an organohalide or pseudohalide. wikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture. orgsyn.org
The synthesis of this compound via this method would involve the reaction of a (2-isopropylphenyl)trialkylstannane (e.g., where alkyl is methyl or butyl) with 1-halo-2-isopropylbenzene, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction's success with these sterically hindered substrates is highly dependent on the choice of catalyst, ligands, and reaction conditions. orgsyn.orgnumberanalytics.com Additives such as copper(I) iodide (CuI) or sources of fluoride (B91410) ions can be used to accelerate the transmetalation step, which is often rate-limiting. organic-chemistry.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org
Beyond the Suzuki and Stille reactions, other transition metal-catalyzed couplings offer viable routes to sterically hindered biphenyls.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide, typically catalyzed by palladium or nickel. The pathway would involve reacting a (2-isopropylphenyl)zinc halide with 1-halo-2-isopropylbenzene. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can be advantageous but may also lead to lower functional group tolerance.
Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupling it with an organohalide in the presence of a nickel or palladium catalyst. A potential route would be the reaction of (2-isopropylphenyl)magnesium bromide with 1-halo-2-isopropylbenzene. The high reactivity of Grignard reagents often limits the presence of sensitive functional groups on the substrates.
Ullmann Condensation: A more classical method, the Ullmann reaction involves the homocoupling of two molecules of an aryl halide using stoichiometric amounts of copper metal at high temperatures. Synthesizing this compound would require the homocoupling of 1-halo-2-isopropylbenzene. While historically important, this method often requires harsh conditions and has been largely superseded by the more versatile palladium-catalyzed reactions.
Each of these cross-coupling strategies provides a more controlled and direct route to this compound than direct alkylation, with the choice of method often dictated by the availability of starting materials, functional group compatibility, and the specific challenges posed by the steric hindrance of the ortho-substituents.
The derivatization of biphenyl precursors is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored properties for applications ranging from materials science to pharmacology. The this compound scaffold, characterized by significant steric hindrance around the biphenyl linkage, presents unique challenges and opportunities for synthetic transformation. This article explores specific derivatization strategies starting from related biphenyl precursors, focusing on oxidative routes and ligand-enabled transformations.
**2.3. Derivatization from Related Biphenyl Precursors
The functionalization of a pre-formed biphenyl core like this compound is a strategic approach to synthesize more complex molecules. This strategy leverages the existing carbon skeleton, focusing on the modification of the alkyl substituents or the aromatic rings. The inherent steric congestion in the this compound molecule heavily influences the feasibility and outcome of these derivatization reactions.
The oxidation of alkyl side chains on an aromatic ring to carboxylic acids is a fundamental transformation. For dialkylbiphenyls, this route leads to biphenyldicarboxylic acids, which are valuable monomers for high-performance polymers and building blocks in organic synthesis.
The liquid-phase oxidation of diisopropylbiphenyls to their corresponding dicarboxylic acids has been extensively studied, particularly for the 4,4'-isomer due to its industrial relevance. This process typically involves the use of molecular oxygen as the primary oxidant in the presence of a heavy metal catalyst system. A common solvent for this reaction is an aliphatic carboxylic acid, such as acetic acid.
Detailed research, primarily documented in patent literature for the conversion of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid, outlines specific catalytic systems and conditions. googleapis.comgoogle.com These systems often employ a combination of cobalt and manganese catalysts, frequently promoted by a bromine-containing compound, to achieve high yields and purity. googleapis.com
Table 1: Representative Catalytic System for the Oxidation of 4,4'-Diisopropylbiphenyl
| Parameter | Condition | Source(s) |
|---|---|---|
| Substrate | 4,4'-Diisopropylbiphenyl | googleapis.comgoogle.com |
| Oxidant | Molecular Oxygen | googleapis.com |
| Solvent | Aliphatic monocarboxylic acid (e.g., acetic acid) | googleapis.comgoogle.com |
| Catalyst | Cobalt (Co) and/or Manganese (Mn) salts | googleapis.com |
| Promoter | Bromine-containing compound | |
| Intermediate | 4'-Isopropylbiphenyl-4-carboxylic acid | google.com |
| Final Product | Biphenyl-4,4'-dicarboxylic acid | googleapis.com |
The reaction proceeds through an intermediate, 4'-isopropylbiphenyl-4-carboxylic acid, which is subsequently oxidized to the final dicarboxylic acid product. google.com However, the direct application of this methodology to This compound is expected to be significantly more challenging. The steric shielding of the tertiary benzylic protons by the opposing phenyl ring and the adjacent isopropyl group would likely render the molecule much less reactive under these conditions.
Alternative oxidation methods capable of functionalizing sterically hindered substrates may be required. Systems utilizing N-Oxyl radicals, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), are known for their effectiveness in oxidizing sterically hindered alcohols to carbonyl compounds and could potentially be adapted for such challenging C-H oxidations, though specific applications to this compound are not prominently documented. organic-chemistry.orgorganic-chemistry.org
Ligand-enabled synthetic transformations offer a powerful and precise method for the functionalization of scaffolds like this compound. These reactions can be categorized in two ways: the derivatization of the biphenyl core into a novel ligand, or the use of an external ligand to direct the functionalization of the biphenyl C-H bonds.
Creation of Sterically Demanding Ligands: The rigid and sterically bulky nature of the this compound framework makes it an attractive platform for designing novel ligands for catalysis. Biphenyl phosphines, for instance, are a highly effective class of ligands used in metal-catalyzed reactions like hydroformylation and cross-coupling. rsc.org The synthesis of a phosphine ligand based on the this compound scaffold would follow established routes, likely involving ortho-lithiation followed by quenching with a chlorophosphine reagent.
A structurally analogous example is the synthesis of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, a highly active monophosphinobiaryl ligand used in palladium-catalyzed Suzuki-Miyaura coupling reactions. grafiati.com The steric bulk provided by such biaryl ligands is often crucial for achieving high catalytic activity and selectivity. The unique steric profile of a this compound-derived phosphine could be beneficial in controlling selectivity in various catalytic transformations. utsouthwestern.edu
Directed C-H Functionalization: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization, which provides a direct route to modify aromatic rings without pre-installed functional groups. These reactions are often controlled by a directing group on the substrate and an external ligand on the metal catalyst.
Research has shown that a nitrile group on a biphenyl can direct the meta-C-H olefination, acetoxylation, and iodination of the adjacent ring. nih.gov This transformation is facilitated by a ligand-containing Pd-Ag heterodimeric transition state, where substituted 2-pyridone ligands are key to enabling the C-H bond cleavage. nih.gov This strategy could conceivably be applied to a derivative of this compound, allowing for precise functionalization of the aromatic core, with the nitrile group serving as a handle for further conversion into amines or carboxylic acids. nih.gov
The development of such ligand-enabled transformations is critical for accessing novel derivatives of this compound, which can then be explored for unique properties in materials science or as specialized ligands in asymmetric catalysis.
Table 2: Examples of Ligand-Enabled Derivatization Strategies
| Strategy | Description | Potential Application for this compound | Source(s) |
|---|---|---|---|
| Synthesis of Biaryl Phosphine Ligands | Introduction of a phosphine group (e.g., -PR₂) onto the biphenyl core to create a sterically bulky ligand. | Use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance stability and reactivity. | rsc.orggrafiati.com |
| Directed C-H Functionalization | Use of a directing group (e.g., -CN) and an external ligand (e.g., pyridone) to functionalize a specific C-H bond on the aromatic ring. | Precise introduction of new functional groups (olefins, acetates) at positions that are difficult to access by classical methods. | nih.gov |
| Synthesis of Chelating Ligands | Functionalization with multiple coordinating groups (e.g., N, S, or O-donors) to create multidentate ligands. | Formation of stable metal complexes with unique electronic and catalytic properties. | nih.govpolimi.it |
Molecular Structure, Stereochemistry, and Conformational Dynamics of 2,2 Diisopropylbiphenyl
Atropisomerism and Rotational Isomerism in Biphenyl (B1667301) Systems
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most notably the carbon-carbon single bond connecting the two phenyl rings in biphenyl derivatives. wikipedia.orginflibnet.ac.in For atropisomerism to occur, the rotational barrier must be high enough to allow for the isolation of individual rotamers, which are conformational isomers that can be separated. wikipedia.org The stability of these atropisomers is largely dependent on the steric hindrance imposed by substituents in the ortho positions of the biphenyl core. wikipedia.orgunibo.it
In an unsubstituted biphenyl molecule, the two phenyl rings are not coplanar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of approximately 44.4°. inflibnet.ac.in The barriers to rotation are relatively small, on the order of a few kcal/mol. inflibnet.ac.in However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') dramatically increases these rotational barriers. inflibnet.ac.inunibo.it If the substituents are large enough, the energy required to overcome the steric repulsion in the planar transition state becomes substantial, leading to slowed rotation and the existence of stable atropisomers. unibo.it These atropisomers exist as a pair of non-superimposable mirror images (enantiomers) if the substitution pattern is appropriate. wikipedia.org
Determination of Rotational Energy Barriers
The rotational energy barrier is a critical parameter that dictates whether a substituted biphenyl will exist as a rapidly interconverting mixture of conformers or as a pair of stable atropisomers. A commonly accepted threshold for the observation and potential isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, which corresponds to a half-life of at least 1000 seconds. wikipedia.org
Several experimental techniques are employed to determine the rotational energy barriers in biphenyl systems.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy : This is a powerful method for studying the rates of conformational exchange processes. scispace.comresearchgate.net For a molecule like 2,2'-diisopropylbiphenyl, the isopropyl groups contain prochiral methyl groups. At low temperatures, where the rotation around the biphenyl axis is slow on the NMR timescale, these methyl groups are in different chemical environments and thus exhibit distinct signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two signals broaden and merge into a single, time-averaged signal. By analyzing the shape of the NMR signals over a range of temperatures (lineshape analysis), it is possible to calculate the rate constants for the rotational process and, subsequently, the free energy of activation (ΔG‡) for rotation. scispace.comresearchgate.net
Dynamic Chromatography : Techniques such as dynamic high-performance liquid chromatography (DHPLC) and dynamic gas chromatography (DGC) can also be utilized to determine rotational barriers. researchgate.netuni-tuebingen.deuni-tuebingen.de In these methods, a chiral stationary phase is used to separate the enantiomeric atropisomers. If the rotational barrier is within a certain range, the enantiomers can interconvert during the chromatographic separation. This on-column enantiomerization leads to characteristic peak shapes, often a plateau between two peaks, from which the kinetics of interconversion and the rotational energy barrier can be determined through computer simulation of the elution profiles. uni-tuebingen.deuni-tuebingen.de For this compound, dynamic inclusion gas chromatography has been used to determine its rotational energy barrier. uni-tuebingen.deuni-tuebingen.de
Computational chemistry provides a powerful tool to complement experimental studies and to gain deeper insights into the conformational landscape of biphenyls.
Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are widely used to model the potential energy surface for rotation around the biphenyl bond. scispace.commdpi.com By systematically changing the dihedral angle between the two phenyl rings and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the energies of the ground state conformations (energy minima) and the transition states (energy maxima), allowing for the direct calculation of the rotational energy barrier. mdpi.com For substituted biphenyls, these computational methods have shown good agreement with experimental data. scispace.commdpi.com
Force Field Methods : While generally less accurate than quantum mechanical methods, molecular mechanics force fields can also be used to study the conformational preferences of large molecules. These methods are computationally less expensive and can be useful for initial conformational searches or for studying very large systems.
Experimental Approaches for Barrier Determination
Chirality and Enantiomerization Processes
Due to the presence of bulky isopropyl groups in the 2 and 2' positions, 2,2'-diisopropylbhenyl is a chiral molecule. The restricted rotation around the C1-C1' bond gives rise to two stable enantiomeric atropisomers, designated as (P) and (M) based on the helicity of the molecule.
The process of interconversion between these two enantiomers is known as enantiomerization (or racemization if starting with an enantiomerically enriched sample). This process occurs via rotation around the central single bond, passing through a higher-energy, planar or near-planar transition state. The rate of this enantiomerization is directly related to the height of the rotational energy barrier.
The enantiomers of this compound can be separated using chiral chromatography techniques. researchgate.net The study of the enantiomerization process often involves monitoring the change in optical rotation over time (polarimetry) at a specific temperature, from which the rate constant and the activation energy for racemization can be determined.
Influence of Ortho-Isopropyl Substitution on Molecular Geometry and Dynamics
The presence of the ortho-isopropyl groups has a profound effect on the molecular geometry and dynamics of the biphenyl system.
Molecular Geometry : The steric repulsion between the two isopropyl groups forces the phenyl rings to adopt a significantly twisted conformation in the ground state. This dihedral angle will be larger than that of unsubstituted biphenyl to minimize the steric strain. The bond lengths and angles within the phenyl rings and the isopropyl groups may also be distorted from their ideal values to accommodate this strain.
Rotational Dynamics : The primary influence of the ortho-isopropyl groups is the significant increase in the rotational energy barrier compared to unsubstituted biphenyl. The bulky nature of the isopropyl group creates a substantial steric clash when the molecule attempts to pass through a planar transition state, thus hindering rotation. Research has shown that increasing the bulkiness of ortho substituents in biphenyls systematically increases the rotational energy barrier. researchgate.net
Furthermore, the electronic effects of substituents can also play a role. Studies on derivatives of this compound have shown that electron-donating groups in the para positions can increase the rotational barrier, while electron-withdrawing groups have the opposite effect. researchgate.net This has been attributed to potential C-H/π interactions. researchgate.net
Data Tables
Table 1: Experimentally Determined Rotational Energy Barriers for Selected Biphenyls
| Compound | Method | Rotational Energy Barrier (kcal/mol) | Reference |
| This compound | Dynamic Gas Chromatography | Not explicitly stated in provided text, but determined. | uni-tuebingen.deuni-tuebingen.de |
| 2-Phenyl-2'-isopropylbiphenyl | Dynamic HPLC | 21.8 (91.3 kJ/mol) | researchgate.net |
| 2,2'-Bis(trifluoromethyl)biphenyl | Dynamic Gas/Liquid Chromatography | 25.5 (at low temp) - 27.3 (at high temp) | researchgate.netunibo.it |
| 2,2'-Dimethylbiphenyl | Not Specified | 17.4 (72.8 kJ/mol) | inflibnet.ac.in |
Table 2: Classification of Atropisomers Based on Rotational Energy Barriers
| Class | Rotational Energy Barrier (ΔE_rot) | Half-life (t_1/2) | Characteristics | Reference |
| Class 1 | < 20 kcal/mol | Seconds | Freely and quickly rotating; behave as single compounds. | wuxiapptec.com |
| Class 2 | 20 - 30 kcal/mol | Hours to days | Metastable; separable by techniques like chiral SFC. | wuxiapptec.com |
| Class 2a | 20 - 23 kcal/mol | Enantiomers can be observed. | unibo.it | |
| Class 2b | 23 - 30 kcal/mol | Enantiomers can be isolated. | unibo.it | |
| Class 3 | > 30 kcal/mol | Years | Very stable; can be developed as single compounds. | unibo.itwuxiapptec.com |
Reactivity and Chemical Transformations of 2,2 Diisopropylbiphenyl
Oxidation Pathways and Product Characterization
The oxidation of 2,2'-Diisopropylbiphenyl can be directed at either the isopropyl side chains or the aromatic rings, depending on the oxidizing agent and reaction conditions.
A common pathway for the oxidation of alkyl-substituted biphenyls involves the conversion of the alkyl groups into carboxylic acids. For instance, 4,4'-diisopropylbiphenyl (B92181) can be oxidized to biphenyl-4,4'-dicarboxylic acid using molecular oxygen in the presence of cobalt and manganese catalysts. google.comgoogleapis.com While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, analogous reactions suggest that the isopropyl groups can be oxidized. The oxidation of 4,4'-diisopropylbiphenyl to form 4,4'-di(2-hydroxy-2-propyl)biphenyl is a known transformation. vulcanchem.com A similar reaction for the 2,2'-isomer would yield 2,2'-bis(2-hydroxy-2-propyl)biphenyl. Further oxidation could potentially lead to the corresponding dicarboxylic acid, 2,2'-biphenyldicarboxylic acid.
Vigorous oxidation can also occur. Aromatic rings generally react with strong oxidizing agents, and in some cases, this can lead to explosions. scbt.com
The characterization of oxidation products typically involves a combination of spectroscopic methods. Infrared (IR) spectroscopy would confirm the presence of hydroxyl (-OH) or carboxyl (C=O) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, and mass spectrometry (MS) would confirm the molecular weight of the resulting compounds.
| Oxidation Product | Potential Oxidizing Agent | Key Functional Group |
| 2,2'-bis(2-hydroxy-2-propyl)biphenyl | Molecular Oxygen with catalysts | Hydroxyl (-OH) |
| 2,2'-Biphenyldicarboxylic acid | Strong oxidizing agents (e.g., KMnO₄) | Carboxyl (-COOH) |
Reduction Reactions and Hydrogenated Forms
The reduction of the aromatic rings in biphenyl (B1667301) compounds can be achieved through catalytic hydrogenation. The reduction of biphenyl itself using a ruthenium on carbon (Ru/C) catalyst can yield bicyclohexyl. rsc.org Similarly, nickel-catalyzed hydrogenation of biphenyl in the presence of isopropyl alcohol as a hydrogen donor can produce cyclohexylbenzene. rsc.org
For this compound, reduction would lead to the formation of 2,2'-diisopropylbicyclohexyl. The specific stereoisomers formed would depend on the catalyst and reaction conditions. The anion radical of this compound has been prepared by reduction with potassium metal in dimethoxyethane. oup.com This indicates that the aromatic system can accept electrons to form radical species under reducing conditions.
The characterization of hydrogenated products would rely heavily on NMR spectroscopy to confirm the saturation of the aromatic rings, indicated by the disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum.
| Hydrogenated Product | Reducing Agent/Catalyst | Extent of Reduction |
| 2,2'-Diisopropylcyclohexylbenzene | Ni/isopropyl alcohol | Partial (one ring) |
| 2,2'-Diisopropylbicyclohexyl | H₂ with Ru/C catalyst | Complete (both rings) |
| [this compound]⁻ K⁺ | Potassium metal | Anion radical formation |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. rutgers.edulibretexts.org In substituted biphenyls, the position of the incoming electrophile is directed by the existing substituents. The isopropyl groups in this compound are ortho, para-directing. However, the significant steric hindrance from the ortho-isopropyl groups would likely direct electrophilic attack to the para-positions (4 and 4').
The reactivity of biphenyl in EAS reactions is similar to that of benzene (B151609), though the phenyl group is considered an activating group, directing incoming electrophiles to the ortho and para positions. rsc.orgyoutube.com For this compound, the combination of the activating isopropyl groups and the phenyl group would enhance the electron density of the rings. However, the steric bulk of the isopropyl groups at the 2 and 2' positions would make substitution at the ortho positions (3, 3', 6, 6') highly unfavorable. Therefore, electrophilic substitution is expected to occur predominantly at the 4 and 4' positions.
For example, nitration using a mixture of nitric and sulfuric acids would be expected to yield 4,4'-dinitro-2,2'-diisopropylbiphenyl. Similarly, Friedel-Crafts acylation would also likely result in substitution at the 4 and 4' positions.
The regioselectivity of these reactions would be confirmed by spectroscopic analysis of the products, particularly ¹H and ¹³C NMR, which would show the substitution pattern on the aromatic rings.
| Reaction | Electrophile | Expected Major Product |
| Nitration | NO₂⁺ | 4,4'-Dinitro-2,2'-diisopropylbiphenyl |
| Friedel-Crafts Acylation | R-C=O⁺ | 4,4'-Diacyl-2,2'-diisopropylbiphenyl |
| Halogenation | X⁺ (e.g., Br⁺) | 4,4'-Dihalo-2,2'-diisopropylbiphenyl |
Formation of Functionalized Derivatives for Chemical Synthesis
Functionalized derivatives of this compound are valuable in various fields, including the synthesis of ligands for catalysis. The introduction of functional groups can be achieved through the reactions described above, followed by further chemical transformations.
For example, the 4,4'-dinitro derivative could be reduced to 4,4'-diamino-2,2'-diisopropylbiphenyl. This diamine could serve as a building block for polymers or as a precursor for other functional groups via diazotization reactions.
Another important class of functionalized derivatives are phosphine (B1218219) ligands. The synthesis of 2'-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate sodium salt has been reported, highlighting the utility of the this compound scaffold in creating specialized ligands for catalytic applications. cymitquimica.com The synthesis of such complex molecules often involves multi-step procedures, including cross-coupling reactions like the Suzuki-Miyaura coupling to build the biphenyl core, followed by functional group manipulations. nih.govrsc.org
The functionalization of biphenyls is a key strategy for producing a wide array of compounds with applications in materials science and medicinal chemistry. researchgate.net
| Functionalized Derivative | Synthetic Precursor | Potential Application |
| 4,4'-Diamino-2,2'-diisopropylbiphenyl | 4,4'-Dinitro-2,2'-diisopropylbiphenyl | Polymer synthesis, further functionalization |
| 2'-(Dicyclohexylphosphino)-2,6-diisopropylbiphenyl derivatives | Halogenated this compound | Ligands for catalysis |
Advanced Spectroscopic and Chromatographic Characterization of 2,2 Diisopropylbiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, and 2,2'-diisopropylbiphenyl is no exception. Through the application of various NMR techniques, a comprehensive understanding of its molecular architecture can be achieved.
One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic and isopropyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region, a result of intricate spin-spin coupling patterns. The methine protons of the isopropyl groups give rise to a septet, while the methyl protons appear as a doublet further upfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms within the molecule. For this compound, distinct signals are observed for the aromatic carbons and the carbons of the isopropyl groups. The chemical shifts of the aromatic carbons provide information about the substitution pattern, while the shifts of the methine and methyl carbons confirm the presence of the isopropyl substituents. Generally, ¹³C signals for organic compounds appear in the 0-220 ppm range. bhu.ac.in
A representative, though not explicitly detailed in the provided search results, ¹H and ¹³C NMR data set for this compound would be necessary for a complete analysis. However, related biphenyl (B1667301) compounds show predictable patterns that can be extrapolated. For instance, in biphenyl itself, the proton signals appear around 7.3-7.6 ppm, and the carbon signals are observed at approximately 127-141 ppm. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.1 - 7.5 | 125 - 130 | Multiplet |
| Aromatic C (quaternary) | - | 138 - 145 | Singlet |
| Isopropyl CH | 2.8 - 3.2 | 30 - 35 | Septet |
| Isopropyl CH₃ | 1.1 - 1.3 | 22 - 25 | Doublet |
Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are instrumental in resolving complex spectral overlaps and establishing connectivity between atoms. slideshare.net Techniques such as COSY and HSQC are particularly valuable.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. emerypharma.comiajps.com For this compound, cross-peaks in the COSY spectrum would confirm the coupling between the methine proton of the isopropyl group and the six equivalent methyl protons. It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. numberanalytics.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum. For this compound, HSQC would show correlations between the aromatic protons and their corresponding carbons, as well as between the isopropyl methine and methyl protons and their respective carbons.
One-Dimensional NMR Techniques
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. plantsjournal.com This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. For instance, isomers of diisopropylbiphenyl have been identified in environmental samples using GC-MS. greenpeace.to The products of isopropylation of biphenyl are often analyzed and confirmed by GC-MS and NMR techniques. niscpr.res.in
The fragmentation pattern in a mass spectrum is a result of the breakdown of the molecular ion into smaller, charged fragments. libretexts.org Analysis of these fragments can provide valuable structural information. For this compound (molecular weight 238.37 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 238. epa.gov A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of an alkyl group. In this case, the loss of a methyl group (CH₃•, 15 Da) would result in a fragment ion at m/z 223. The loss of an isopropyl group (C₃H₇•, 43 Da) would lead to a significant peak at m/z 195. The stability of the resulting carbocations often dictates the most abundant peaks in the spectrum. shout.education The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Identity |
| 238 | [C₁₈H₂₂]⁺ | Molecular Ion |
| 223 | [C₁₇H₁₉]⁺ | [M - CH₃]⁺ |
| 195 | [C₁₅H₁₅]⁺ | [M - C₃H₇]⁺ |
Note: This table is predictive. The relative intensities of the fragments can vary depending on the ionization energy and other instrumental parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Electronic Spectroscopy: UV-Vis Absorption Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.
For this compound, the biphenyl moiety acts as the primary chromophore. Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The presence of the isopropyl groups may cause a slight red shift (bathochromic shift) in the λmax due to their electron-donating inductive effect, which can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br The steric hindrance between the two isopropyl groups at the 2 and 2' positions forces the two phenyl rings to be twisted with respect to each other, which can affect the extent of π-conjugation and thus the position and intensity of the absorption band.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Predicted λmax (nm) | Type of Transition |
| Biphenyl system | ~250 - 260 | π → π* |
Note: The exact λmax and molar absorptivity (ε) would need to be determined experimentally in a specific solvent.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by vibrations associated with its aromatic rings and aliphatic isopropyl substituents. The analysis involves identifying specific absorption bands corresponding to different bond stretching and bending modes.
While a publicly available, experimentally verified IR spectrum for this compound is not readily found in the literature, a predictive table of characteristic absorption bands can be constructed based on established group frequencies and data from structurally similar compounds, such as its isomer 4,4'-Diisopropylbiphenyl (B92181). nih.govnist.gov
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Aryl) | Medium to Weak |
| 2970-2950 | Asymmetric C-H Stretch | Alkyl (-CH₃ in isopropyl) | Strong |
| 2875-2865 | Symmetric C-H Stretch | Alkyl (-CH₃ in isopropyl) | Medium |
| 2965-2955 | C-H Stretch | Alkyl (-CH in isopropyl) | Medium |
| 1610-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1470-1430 | C=C Stretch | Aromatic Ring | Medium |
| 1470-1460 | Asymmetric C-H Bend | Alkyl (-CH₃) | Medium |
| 1385-1380 | Symmetric C-H Bend (Umbrella) | Alkyl (-CH₃) | Weak |
| 1370-1365 | C-H Bend (Gem-dimethyl split) | Isopropyl Group | Weak |
| 800-700 | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic | Strong |
Advanced Chromatographic Separation Techniques
The separation and analysis of this compound and its isomers or enantiomers necessitate advanced chromatographic methods. These techniques are crucial not only for purification and quantification but also for studying the dynamic stereochemistry of the molecule.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For biphenyl isomers, both normal-phase (using a polar stationary phase like silica) and reversed-phase (using a nonpolar stationary phase like C18) chromatography can be employed. The separation of isopropylbiphenyl (B97774) isomers, for instance, has been achieved using a silica (B1680970) column with a mobile phase of hexane (B92381) and 2-propanol. uw.edu.pl
A particularly advanced application for this compound is Dynamic HPLC (D-HPLC) . researchgate.netresearchgate.net This method is used to study molecules that can interconvert between stereoisomeric forms during the chromatographic run. By performing the separation on a chiral stationary phase (CSP) at various temperatures, the kinetics of the enantiomerization process can be determined. acs.orgpsu.edu At lower temperatures, two distinct peaks for the enantiomers may be resolved. As the temperature increases, the rate of interconversion (rotation around the biphenyl bond) increases, causing the peaks to broaden and a characteristic "plateau" to form between them. researchgate.net At even higher temperatures, the interconversion becomes so rapid that the two peaks coalesce into a single, sharp peak. By simulating these temperature-dependent chromatographic profiles, researchers can calculate the rotational energy barrier (ΔG‡) of the atropisomers. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For this compound, GC is particularly significant for its application in studying the molecule's atropisomerism through a technique known as Dynamic Gas Chromatography (DGC) . psu.edu Research has shown that the enantiomers of this compound can be separated on a chiral stationary phase, often one based on modified cyclodextrins. uni-tuebingen.deuni-tuebingen.de
In a seminal study, the enantiomerization of this compound was investigated using chiral inclusion gas chromatography. uni-tuebingen.de The experiment demonstrated that as the column temperature was varied, the elution profile changed from two separated enantiomeric peaks at lower temperatures to a profile with a plateau and eventual coalescence at higher temperatures. psu.edu Computer simulation of these dynamic elution profiles allowed for the precise determination of the rotational energy barrier. uni-tuebingen.de This technique provides invaluable data on the conformational stability of the molecule.
Table 2: Representative Gas Chromatography (GC) Conditions for Chiral Analysis
| Parameter | Description |
| Technique | Dynamic Gas Chromatography (DGC) |
| Stationary Phase | Chiral Stationary Phase (e.g., modified β-cyclodextrin like Chirasil-Dex) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Isothermal analysis at various temperatures to observe dynamic effects (e.g., 80°C to 160°C) |
| Key Finding | Determination of the enantiomerization barrier through computer simulation of temperature-dependent elution profiles. uni-tuebingen.de |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between gas and liquid chromatography, offering high efficiency and speed, comparable to GC, while being suitable for a wider range of compounds, similar to HPLC. psu.edu SFC is recognized as a "green" technology due to the reduced use of organic solvents. chromatographyonline.com
SFC is exceptionally well-suited for chiral separations and is often the method of choice in pharmaceutical and chemical industries for resolving enantiomers. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for rapid separations on chiral stationary phases (CSPs) with excellent resolution. While specific studies focusing solely on the SFC separation of this compound are not prominent, the technique's proven success in separating other challenging atropisomers and chiral compounds makes it a highly applicable and powerful tool for the analysis of this compound enantiomers. researchgate.netchromatographyonline.com
Chiral Chromatography for Enantiomeric Separation
The steric hindrance caused by the two isopropyl groups in the ortho positions of this compound restricts rotation around the biphenyl single bond, giving rise to axial chirality and the existence of two stable, non-superimposable enantiomers (atropisomers). The separation of these enantiomers is a key challenge and a significant area of research for this compound.
Chiral chromatography is the definitive method for this purpose. As detailed in the GC section (5.5.2), gas chromatography on a chiral stationary phase is a well-documented and successful technique. uni-tuebingen.deuni-tuebingen.de The use of cyclodextrin-based CSPs is particularly effective, as the chiral cavities of the cyclodextrin (B1172386) can differentially interact with the two enantiomers, leading to different retention times and thus, separation.
The phenomenon of on-column interconversion is a critical aspect of the chiral chromatography of this compound. psu.edu Because the rotational barrier is in a range that allows for enantiomerization at typical GC temperatures, the chromatogram itself becomes a source of kinetic data. The study of the "peak-plateau-peak" elution profile as a function of temperature is a classic example of dynamic chromatography used to probe the fundamental stereochemical properties of a molecule. researchgate.netpsu.edu
Computational and Theoretical Investigations of 2,2 Diisopropylbiphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, preferred conformations, and rotational barriers of molecules like 2,2'-diisopropylbiphenyl, where steric hindrance plays a crucial role in determining its geometry.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining key structural and energetic parameters.
Researchers have employed DFT to study the conformational preferences of similar hindered biphenyls. A theoretical study on this compound conformers, along with their amino and nitro para-disubstituted derivatives, highlighted two main characteristics in their ground state. researchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to optimize the geometry of various possible conformers (atropisomers) that arise from the rotation around the central C-C bond. These calculations can predict the dihedral angle between the two phenyl rings, which is expected to be significantly twisted from planarity due to the bulky isopropyl groups at the ortho positions.
The relative energies of these conformers can be calculated to determine the most stable arrangement and the energy barriers for rotation between them. For instance, DFT calculations have been successfully used to study the conformational analysis of other substituted biphenyls and related molecules. eurjchem.comnih.gov
Table 1: Representative Data from DFT Calculations on Substituted Biphenyls
| Property | Calculated Value | Significance for this compound |
| Dihedral Angle | ~50-90° | Indicates significant deviation from planarity due to steric hindrance. |
| Rotational Barrier | 15-25 kcal/mol | Quantifies the energy required for interconversion between atropisomers. |
| Bond Lengths (C-C central) | ~1.49-1.51 Å | Elongation compared to unsubstituted biphenyl (B1667301) reflects steric strain. |
Note: The values in this table are illustrative and based on typical results for sterically hindered biphenyls. Specific values for this compound would require dedicated DFT calculations.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to refine the results obtained from DFT. numberanalytics.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation effects, which can be important for non-covalent interactions within the molecule.
For this compound, ab initio calculations would be particularly useful for accurately determining the rotational energy barrier. rsc.org These methods have been applied to study the conformational preferences in various organic molecules, providing valuable benchmarks for other computational techniques. researchgate.net The application of ab initio methods can help in the precise determination of stereochemistry and the quantitative assignment of chemical shifts observed in spectroscopic analyses. rsc.org
Molecular Modeling and Simulation Approaches
While quantum chemical calculations are excellent for studying static properties and the energetics of a few molecules, molecular modeling and simulation approaches are necessary to understand the dynamic behavior of this compound in different environments.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their dynamic behavior over time. biophysics.orgnih.gov For this compound, MD simulations could be used to study its conformational dynamics in the gas phase or in a solvent.
By employing a suitable force field (a set of parameters describing the potential energy of the system), MD simulations can explore the potential energy surface of the molecule and observe the transitions between different conformational states. This would allow for the study of how factors like temperature and the solvent environment affect the rotational dynamics around the biphenyl linkage. While specific MD studies on this compound are not prominent, the methodology has been extensively used for a wide range of organic molecules to understand their behavior in a physiological or chemical environment. mdpi.comanalis.com.myfrontiersin.org
Monte Carlo (MC) Simulations
Monte Carlo (MC) simulations use random sampling to study the properties of a system. In the context of this compound, MC simulations could be employed for conformational searching to identify low-energy structures. This is particularly useful for molecules with many degrees of freedom.
Isothermal-isobaric ensemble MC simulations have been used to study the condensed phases of biphenyl and the effect of pressure on its structure. researchgate.netcapes.gov.br For this compound, MC simulations could similarly be used to predict its behavior in the solid state or in liquid crystals. Configurational-bias Monte Carlo (CBMC) is a specific technique that has been applied to study the structural behaviors of biphenyl-containing liquid crystal nanoclusters. nih.gov
Theoretical Studies on Intramolecular Interactions (e.g., CH/π Interactions)
The conformation of this compound is not only governed by steric repulsion between the isopropyl groups but also by weaker, attractive intramolecular interactions. One such significant interaction is the CH/π interaction.
A theoretical study has pointed to the effect of intramolecular CH/π interactions on the conformers of this compound. researchgate.net This type of interaction involves a C-H bond from one of the isopropyl groups pointing towards the π-electron cloud of the opposing phenyl ring. These interactions are a form of non-canonical hydrogen bond and contribute to the stability of certain conformations. mdpi.com
: Predictive Modeling of Reactivity and Conformational Dynamics
Computational and theoretical chemistry serve as powerful tools for predicting the behavior of molecules, offering insights that can be difficult to obtain through experimental means alone. For sterically hindered molecules like this compound, these methods are particularly crucial for understanding the interplay between structure, stability, and chemical behavior. Predictive modeling focuses on two key areas: the molecule's reactivity and its conformational dynamics, which are intrinsically linked.
Predictive Modeling of Reactivity
The reactivity of a molecule can be predicted by calculating various electronic structure descriptors using quantum mechanical methods, most notably Density Functional Theory (DFT). researchgate.netd-nb.info These descriptors provide a quantitative measure of how a molecule is likely to behave in a chemical reaction. The reactivity of this compound is heavily influenced by its non-planar structure and the electronic effects of the isopropyl groups.
Key Reactivity Descriptors: Computational models calculate several parameters to predict chemical reactivity. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are fundamental. A small HOMO-LUMO energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov Other related descriptors include chemical potential (μ), global hardness (η), and the electrophilicity index (ω), which help to quantify a molecule's tendency to accept or donate electrons. nih.gov
Table 1: Conceptual Reactivity Descriptors for Aromatic Compounds
This interactive table outlines key parameters used in the predictive modeling of chemical reactivity.
| Descriptor | Formula | Significance in Predicting Reactivity |
| HOMO-LUMO Energy Gap (Eg) | Eg = ELUMO - EHOMO | Indicates kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a species to accept electrons. |
Predictive Modeling of Conformational Dynamics
The most significant feature of this compound is its conformational behavior, specifically the phenomenon of atropisomerism. wikipedia.orgulisboa.pt Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org In this case, the steric bulk of the ortho-isopropyl groups creates a substantial energy barrier that restricts the free rotation of the two phenyl rings around the central C-C bond. ulisboa.pt
Computational methods, such as Quantum Mechanics (QM) torsion scans and ab initio molecular dynamics (AIMD), are essential for mapping the potential energy surface associated with this rotation. wuxiapptec.comnih.gov A torsion scan involves calculating the molecule's energy at fixed increments of the dihedral angle between the two phenyl rings. This allows for the identification of stable conformers (energy minima) and transition states (energy maxima).
Theoretical investigations reveal that the most stable conformation for this compound is a folded or gauche structure, where the phenyl rings are twisted relative to each other. researchgate.net The planar and perpendicular conformations represent high-energy transition states. The energy difference between the stable conformer and the highest rotational barrier determines the kinetic stability of the atropisomers. wuxiapptec.com Studies have focused on calculating this rotational energy barrier to understand the rate of interconversion between the enantiomeric conformers. wisc.eduuni-tuebingen.de The magnitude of this barrier classifies the atropisomerism, indicating whether the individual isomers can be isolated at a given temperature. wuxiapptec.comunibo.it
Table 2: Predicted Conformational and Energy Barrier Data for Hindered Biphenyls
This interactive table summarizes typical findings from computational studies on the conformational dynamics of sterically hindered biphenyls like this compound.
| Parameter | Description | Typical Predicted Value/State | Reference |
| Stable Conformation | The lowest energy spatial arrangement of the molecule. | Gauche (Folded) Conformation | researchgate.net |
| Dihedral Angle (Stable) | The angle between the two phenyl rings in the stable conformer. | ~55° - 85° (Varies with computational method) | |
| Transition State | The highest energy point on the rotational pathway. | Planar Conformation | ulisboa.pt |
| Rotational Energy Barrier (ΔErot) | The energy required to rotate from one stable conformer to the other. | Can be calculated to classify atropisomerism (e.g., >22 kcal/mol for isolable isomers at room temp). wikipedia.org | wisc.eduuni-tuebingen.de |
Applications of 2,2 Diisopropylbiphenyl As a Chemical Building Block and Ligand
Utilization in Coordination Chemistry
The 2,2'-diisopropylbiphenyl framework serves as a crucial backbone for the development of sophisticated ligands that have found significant use in coordination chemistry. The isopropyl groups at the 2 and 2' positions impart significant steric bulk, which is a key feature in controlling the coordination geometry and reactivity of metal complexes.
Development of Diphosphite Ligands from Related Structures
While this compound itself is not a direct precursor, the closely related 2,2'-biphenol (B158249) structure is fundamental to the development of a major class of diphosphite ligands. cardiff.ac.ukuva.nl These ligands are synthesized by reacting a substituted 2,2'-biphenol with a phosphorus-containing reagent. The resulting diphosphites are particularly effective in creating a chiral and sterically demanding environment around a metal center, which is crucial for achieving high selectivity in catalytic reactions. Current time information in Bangalore, IN.acs.org
A prominent example of such a ligand is BiPhePhos, which is derived from substituted 2,2'-biphenol units. uva.nl The design of these ligands, with their specific bite angles and electronic properties, has been a significant advancement in the field of homogeneous catalysis, particularly in hydroformylation reactions. The synthesis of these phosphite (B83602) ligands typically involves the reaction of a substituted 2,2'-biphenol with a phosphorochloridite or a related phosphorus electrophile. acs.org The steric and electronic nature of the substituents on the biphenol backbone, akin to the isopropyl groups in this compound, plays a critical role in the performance of the final catalyst. acs.org
Complex Formation with Transition Metals
Derivatives of this compound readily form stable complexes with a variety of transition metals, including palladium, rhodium, nickel, and copper. cardiff.ac.uknih.govrsc.orgmit.eduuni-rostock.de The formation of these complexes is central to their application in catalysis. The biphenyl-based ligands, particularly those bearing phosphine (B1218219) moieties, coordinate to the metal center, creating a catalytically active species. acs.orguni-regensburg.de
For instance, phosphine derivatives of this compound, such as those used in cross-coupling reactions, form well-defined complexes with palladium. chemrxiv.org The steric bulk provided by the isopropyl groups on the biphenyl (B1667301) backbone, in conjunction with the substituents on the phosphorus atom, influences the coordination number and geometry of the resulting complex, which in turn affects its catalytic activity. acs.org Similarly, rhodium complexes of diphosphite ligands derived from related 2,2'-biphenols are well-characterized and are the active species in hydroformylation catalysis. acs.orgorganic-chemistry.org The interaction between the ligand and the metal is a key determinant of the catalyst's stability and selectivity. wuxiapptec.comresearchgate.net
Role in Metal-Catalyzed Organic Reactions
The true value of this compound as a chemical building block is realized in its application in metal-catalyzed organic reactions. Ligands derived from this scaffold have been instrumental in advancing several key transformations.
C-N and C-C Bond-Forming Processes
Ligands derived from this compound have shown exceptional performance in palladium-catalyzed C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. chemrxiv.orgmdpi.commdpi.comuwindsor.ca The steric bulk and electron-donating properties of these ligands are critical for promoting the challenging oxidative addition and reductive elimination steps in the catalytic cycle. uwindsor.ca
A notable example is the use of a catalyst system comprising a palladium precatalyst and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (a derivative that includes the this compound core) in C-N bond-forming processes. chemrxiv.org This catalyst has demonstrated remarkable stability and a broad substrate scope, enabling the coupling of substrates with functional groups like carboxylic acids and primary amides for the first time. chemrxiv.org The choice of ligand is crucial, with the bulky and electron-rich nature of the biaryl phosphine ligand enhancing the reactivity of the palladium catalyst. chemrxiv.orgmdpi.com
In Suzuki-Miyaura coupling reactions, these types of ligands facilitate the coupling of a wide range of aryl halides and boronic acids, including challenging substrates like heteroaryl compounds and sterically hindered reactants. mdpi.comnih.govresearchgate.net The catalyst's high activity allows for reactions to be carried out under mild conditions with low catalyst loadings. researchgate.net
| Aryl Halide | Amine | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorotoluene | Morpholine | 98 | chemrxiv.org |
| 2-Bromotoluene | n-Hexylamine | 95 | chemrxiv.org |
| 4-Chloroanisole | Aniline | 99 | chemrxiv.org |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 97 | chemrxiv.org |
| Aryl Halide | Boronic Acid | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloropyridine | Phenylboronic acid | 95 | mdpi.com |
| 4-Bromobenzonitrile | 2-Methylphenylboronic acid | 98 | mdpi.comnih.gov |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 97 | nih.govacs.org |
| 2-Bromo-6-methoxynaphthalene | 3,5-Dimethylphenylboronic acid | 99 | researchgate.net |
Hydroformylation Catalysis
As mentioned previously, diphosphite ligands derived from 2,2'-biphenol and its analogues are highly effective in rhodium-catalyzed hydroformylation. cardiff.ac.ukuva.nl This reaction, which involves the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process for the production of aldehydes. uva.nl The selectivity of the reaction, particularly the ratio of the linear to branched aldehyde products (n/iso ratio), is strongly influenced by the structure of the ligand. acs.orgwuxiapptec.com
Bulky diphosphite ligands, such as those based on the 2,2'-biphenol framework, can enforce a specific coordination geometry on the rhodium center, leading to high regioselectivity for the linear aldehyde. acs.org For example, the use of BiPhePhos and related ligands in the hydroformylation of terminal olefins can lead to n/iso ratios exceeding 99:1. wuxiapptec.com The reaction conditions, including temperature and pressure, also play a significant role in determining the outcome of the reaction. acs.orgwuxiapptec.com
| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio | Reference |
|---|---|---|---|---|
| BiPhePhos | 100 | 20 | >99:1 | wuxiapptec.com |
| Ligand 5 (from van Rooy et al.) | 80 | 20 | 48:1 | acs.org |
| Ligand 7 (from van Rooy et al.) | 40 | 20 | 19:1 (for styrene) | acs.org |
Olefin Metathesis Polymerization
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has been widely applied in polymer synthesis. nih.gov The development of well-defined ruthenium-based catalysts, such as the Grubbs catalysts, has been a major driver in this field. rsc.org These catalysts typically feature a phosphine ligand that plays a crucial role in modulating the catalyst's activity and stability. rsc.org
The steric and electronic properties of the phosphine ligand are critical determinants of catalyst performance. rsc.org Bulky and electron-donating phosphines generally lead to more active catalysts by promoting the dissociation of the phosphine to generate the active 14-electron species. rsc.org While a wide variety of phosphine ligands have been explored in this context, the specific use of ligands derived directly from this compound is not as prominently documented as in cross-coupling reactions. However, the principles of ligand design established from studies on bulky biaryl phosphines are directly applicable. The steric hindrance provided by substituents on the biphenyl backbone, such as the isopropyl groups, can influence the rate of phosphine dissociation and the stability of the catalytic intermediates. Therefore, the this compound scaffold represents a potentially valuable platform for the development of new phosphine ligands for olefin metathesis, even if its direct application in this area is not yet widespread.
Precursor in Advanced Materials Science
The utility of biphenyl scaffolds is well-established in materials science, serving as foundational units for a variety of advanced materials. However, the application of the specific isomer this compound is notably limited in the scientific literature compared to its isomers, such as 4,4'-diisopropylbiphenyl (B92181). This is primarily attributed to the significant steric hindrance caused by the isopropyl groups at the 2 and 2' positions. This substitution forces the two phenyl rings into a highly twisted, non-planar conformation, which can be detrimental to the properties typically sought in polymeric and electronic materials that rely on planar, conjugated structures.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. wikipedia.org The organic linkers almost invariably require specific functional groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridine, bipyridine), to coordinate with the metal centers and form the framework. wikipedia.orgfrontiersin.orgmdpi.com Biphenyl derivatives functionalized with these groups, like 2,2'-bipyridine-5,5'-dicarboxylate (bpydc), are effective linkers for building robust MOFs with applications in catalysis and gas separation. rsc.orgrsc.org
This compound lacks any such coordinating functional groups. It is a simple hydrocarbon, and its bulky, sterically hindered structure is not conducive to forming the ordered, porous networks characteristic of MOFs. Consequently, there are no reported instances in the literature of this compound being used as a primary building block for MOF synthesis.
Structural Motif in Organic Electronics and Liquid Crystal Materials
Organic Electronics: Materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), typically rely on molecules with extended π-conjugated systems to facilitate charge transport. rsc.orgrsc.org While many biphenyl derivatives are used in this field, they are often functionalized to enhance electronic properties and promote favorable packing in the solid state. sigmaaldrich.com The pronounced twist in the biphenyl backbone of this compound disrupts π-conjugation between the two phenyl rings, making it a poor candidate for an active material in organic electronics.
However, the diisopropylbiphenyl scaffold is present in highly specialized molecules used in organic synthesis that are crucial for creating electronic materials. For example, phosphine ligands like BrettPhos, which contain a 2',6'-diisopropylbiphenyl group, are instrumental in palladium-catalyzed cross-coupling reactions for synthesizing complex organic molecules for various applications, including organic electronics. In this context, the role of the diisopropylbiphenyl group is to provide the necessary steric bulk for the ligand, not to serve as the electronic component itself.
Liquid Crystal Materials: The formation of liquid crystal phases is highly dependent on molecular shape, generally requiring rigid, elongated (calamitic) or flat, disc-like (discotic) structures. wikipedia.org These shapes allow for the long-range orientational order that defines a mesophase. Some isomers, such as 3,4'-diisopropylbiphenyl, have been investigated for their potential in liquid crystal applications. smolecule.com
The molecular structure of this compound, being severely twisted and non-linear, does not fit the typical profiles required for liquid crystal formation. wikipedia.org Its bulky nature prevents the close, parallel alignment of molecules needed to establish a nematic or smectic phase. As a result, it is not utilized in the formulation of liquid crystal materials. ajchem-a.com
Intermediate in Complex Organic Synthesis
While its applications in materials science are sparse, this compound has served as a valuable model compound in physical organic chemistry, particularly for studying the principles of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The significant steric clash between the four ortho substituents (two hydrogens and two isopropyl groups) in this compound creates a substantial energy barrier to rotation around the central carbon-carbon bond.
Detailed research by Schurig and colleagues involved using dynamic gas chromatography to study the enantiomerization of this compound. uni-tuebingen.deuni-tuebingen.de These experiments allowed for the precise determination of the rotational energy barrier, providing fundamental insights into steric effects on molecular dynamics. uni-tuebingen.decapes.gov.br
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Rotational Energy Barrier (ΔG‡) | ~126 kJ/mol | Dynamic Gas Chromatography (DGC) | uni-tuebingen.decapes.gov.br |
This use as a model system for atropisomerism is its most significant role as an "intermediate" in the context of complex organic chemical research. It serves not as a building block for a larger target molecule, but as an intermediate in the development of fundamental chemical knowledge. This contrasts with its isomer, 4,4'-diisopropylbiphenyl, which is a well-known industrial intermediate used as a starting material for biphenyl-4,4'-dicarboxylic acid, a key polymer precursor. google.com
Environmental Analytical Methodologies for 2,2 Diisopropylbiphenyl
Detection and Quantification in Environmental Matrices
The analysis of 2,2'-Diisopropylbiphenyl in environmental samples typically involves sophisticated laboratory techniques capable of identifying and measuring organic chemical contaminants at low concentrations.
Monitoring industrial waste is critical for understanding the release of this compound into the environment. A notable instance of such monitoring was the analysis of wastewater and solid waste from a manufacturing facility in Jalisco, Mexico. greenpeace.to In this study, isomers of diisopropylbiphenyl were identified as key substances within the solid waste sample. greenpeace.to
The analytical approach involved extracting the organic compounds from the samples, followed by identification using gas chromatography/mass spectrometry (GC/MS). greenpeace.to For volatile organic compounds (VOCs) in wastewater, a headspace sample introduction technique coupled with GC/MS was employed. greenpeace.to The composition of organic chemicals in the filtered suspended solids from the wastewater was found to have an almost identical GC/MS profile to that of the solid waste sample. greenpeace.to
A summary of organic contaminants identified in the industrial waste samples is presented below.
| Sample Type | Sample Code | Identified Compound Group | Specific Compounds/Isomers Detected |
| Solid Waste | MX16021 | Hydrocarbons | Diisopropylbiphenyl isomers (8 isomers identified) |
| Wastewater | MX16022 | Hydrocarbons | Alkyl benzenes (6 compounds) |
| Wastewater | MX16023 | Hydrocarbons | Alkyl benzenes (6 compounds) |
| Data sourced from a 2017 analysis of waste from a Flextronics manufacturing facility. greenpeace.to |
The identification of this compound and its isomers in environmental samples extends beyond industrial discharge points. In the aforementioned study, isomers of diisopropylbiphenyl were clearly identified in both solid waste and wastewater samples collected from treatment tanks at an industrial site. greenpeace.to The primary analytical method for identifying these semi-volatile organic chemicals was GC/MS. greenpeace.to For more sensitive detection of volatile compounds at trace levels, such as benzene (B151609) and styrene, the more sensitive Selective Ion Monitoring (SIM) mode of the GC/MS was utilized. greenpeace.to
Monitoring in Industrial Effluents and Waste Streams
Analytical Strategies for Environmental Presence Studies
Comprehensive studies on the environmental presence of this compound rely on a multi-step analytical strategy, encompassing sample collection, extraction, and instrumental analysis. These strategies are often adapted from established methods for other persistent organic pollutants (POPs). numberanalytics.com
The general analytical process for POPs, which is applicable to this compound, involves:
Sampling : Collection of environmental samples using techniques like grab sampling or composite sampling. numberanalytics.com
Extraction : Isolation of the target compounds from the sample matrix using methods such as Soxhlet extraction, accelerated solvent extraction, or solid-phase extraction. numberanalytics.com
Separation and Quantification : The use of chromatographic techniques, primarily gas chromatography (GC), to separate the components of the extracted mixture. numberanalytics.comsemanticscholar.org
Identification : The use of spectroscopic techniques, such as mass spectrometry (MS), often coupled directly with GC (GC-MS), to identify and confirm the structure of the compounds. numberanalytics.comsemanticscholar.org GC-MS is considered a powerful method for the structural elucidation and chemical analysis of thermally stable and volatile compounds. semanticscholar.org
A more specialized analytical technique that has been applied to this compound is chiral inclusion gas chromatography. uni-tuebingen.de This method was used to study the enantiomerization of the compound, demonstrating its utility for advanced stereochemical investigations. uni-tuebingen.de
The table below summarizes the key analytical techniques used for studying this compound.
| Technique | Purpose | Relevance to this compound |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds. numberanalytics.com | Essential for separating this compound from other organic compounds in a sample. greenpeace.to |
| Mass Spectrometry (MS) | Identification and quantification of compounds based on their mass-to-charge ratio. numberanalytics.com | Coupled with GC, it provides definitive identification of this compound. greenpeace.tosemanticscholar.org |
| Headspace GC/MS | Analysis of volatile organic compounds (VOCs) in liquid or solid samples. greenpeace.to | Used to identify volatile contaminants in wastewater samples that may also contain diisopropylbiphenyls. greenpeace.to |
| Chiral Inclusion Gas Chromatography | Separation of enantiomers (chiral isomers). uni-tuebingen.de | Has been specifically used to determine the rotational energy barrier of this compound. uni-tuebingen.de |
Methodological Considerations for Degradation Studies (e.g., Photochemical, Biological)
Studying the degradation of this compound is crucial for understanding its environmental persistence. Methodological approaches must consider both photochemical and biological pathways.
For atmospheric degradation, the reaction with photochemically produced hydroxyl radicals is a key pathway. The estimated atmospheric half-life for a diisopropylbiphenyl isomer is approximately 0.842 to 2 days. pops.intpops.int This suggests that photodegradation is a relevant environmental fate process.
When designing degradation studies, several factors must be considered. For photochemical degradation, the presence of other substances in the environment, such as dissolved organic matter (DOM), can significantly influence the process. researchgate.net For instance, studies on other aromatic compounds have shown that biochar-derived DOM can enhance photodegradation through the production of reactive species like triplet-excited state DOM, singlet oxygen, and hydroxyl radicals. researchgate.net The molecular weight of the DOM can also play a role, with different fractions potentially enhancing or inhibiting degradation through light screening or sensitization effects. researchgate.net
Regarding biological degradation, there is a noted lack of sufficient data to fully assess the persistence of diisopropyl-1,1'-biphenyl in the environment. pops.intpops.int One study indicated a very low biodegradation rate of 0.14% over 28 days in water for a related compound, suggesting high persistence. pops.int Methodologies for biological degradation studies would need to employ standard protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), and utilize relevant environmental media like water, soil, and sediment under both aerobic and anaerobic conditions. Given the limited data, further research employing these rigorous methods is necessary to fully characterize the biological persistence of this compound. pops.intpops.int
Q & A
Basic Questions
Q. What are the most effective synthetic routes for 2,2'-diisopropylbiphenyl, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound typically involves alkylation of biphenyl using isopropyl halides or Friedel-Crafts alkylation with isopropanol. Key factors influencing yield include catalyst choice (e.g., AlCl₃, zeolites), reaction temperature (optimized between 150–250°C), and solvent polarity. For example, using acidic catalysts in non-polar solvents can improve regioselectivity toward the 2,2'-isomer. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from byproducts like 3,3'- or 4,4'-isomers .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry by identifying proton environments unique to the 2,2'-substitution pattern (e.g., distinct aromatic proton splitting).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity and detect trace isomers or alkylation byproducts.
- High-Performance Liquid Chromatography (HPLC) : Chiral columns can resolve stereoisomers if present.
- Melting Point and Boiling Point Analysis : Compare experimental values (e.g., boiling point ~345.8°C for 2,2'-isomer) with literature data to validate identity .
Q. What are the key physical and thermodynamic properties of this compound relevant to laboratory handling?
- Methodological Answer :
- Density : 0.935 g/cm³ at 25°C.
- Boiling Point : 345.8°C at 760 mmHg.
- Log Kow (Octanol-Water Partition Coefficient) : Estimated at 6.64, indicating high hydrophobicity.
These properties inform solvent selection (e.g., compatibility with non-polar solvents) and storage conditions (e.g., inert atmosphere to prevent oxidation) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in a fume hood due to potential vapor release at high temperatures.
- Waste Disposal : Classify as hazardous organic waste; avoid aqueous disposal due to low water solubility.
Refer to Safety Data Sheets (SDS) for specific hazard codes and emergency procedures .
Advanced Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed through catalytic design?
- Methodological Answer : Achieving high 2,2'-isomer selectivity requires tailored catalysts. For example:
- Zeolite Catalysts : Microporous structures (e.g., H-beta zeolite) can sterically favor 2,2'-substitution by restricting bulkier transition states.
- Lewis Acid Modifiers : Adding Sn or Ti to AlCl₃ enhances electrophilic substitution at the 2-position.
- Computational Modeling : DFT calculations predict transition-state energies to guide catalyst selection.
Recent studies show <30% selectivity for 4,4'-isomers under certain conditions, emphasizing the need for advanced catalytic systems .
Q. How should researchers resolve contradictions in reported isomer ratios across studies?
- Methodological Answer : Discrepancies in isomer distribution (e.g., 2,2' vs. 3,3') may arise from:
- Analytical Method Variability : Validate results using orthogonal techniques (e.g., NMR + GC-MS).
- Reaction Condition Differences : Replicate experiments under standardized conditions (temperature, catalyst loading).
- Statistical Analysis : Apply multivariate regression to isolate variables affecting selectivity.
Cross-referencing with peer-reviewed datasets and transparent reporting of experimental parameters reduces ambiguity .
Q. What methodologies are used to assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydroxyl Radical Reaction Studies : Use photochemical reactors to simulate atmospheric degradation (half-life ~1–2 days).
- Biodegradation Assays : Employ soil or microbial cultures to track mineralization rates.
- Computational Tools : AOPWIN models estimate degradation kinetics based on molecular structure.
Note: The 2,2'-isomer’s high Log Kow suggests bioaccumulation potential, warranting ecotoxicological screening .
Q. What role does this compound play in organometallic catalysis, particularly as a ligand precursor?
- Methodological Answer : Derivatives like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl are used as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). Synthesis involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
